molecular formula C7H10BNO2 B3162302 (3-(Methylamino)phenyl)boronic acid CAS No. 877064-60-3

(3-(Methylamino)phenyl)boronic acid

Cat. No. B3162302
M. Wt: 150.97 g/mol
InChI Key: KINQMLXFCSZMNN-UHFFFAOYSA-N
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Patent
US08383652B2

Procedure details

161 mL (242 mmol) of 1.5M methyllithium in diethyl ether are added dropwise to a solution precooled to −78° C. of 37.6 g (202 mmol) of (3-bromophenyl)methylamine (prepared according to Example 24f) in 300 mL of tetrahydrofuran. After stirring for 1 hour at −78° C., 261 mL (444 mmol) of a 1.7M solution of tert-butyllithium in pentane are added dropwise and the medium is again stirred at −78° C. for 1 hour. At −65° C., 103.5 mL (808 mmol) of trimethyl borate are added dropwise and the reaction medium is then stirred, while allowing the temperature to rise to room temperature over 1 hour. After addition of ice, the reaction medium is extracted with a 1/1 heptane/ethyl acetate mixture and then with 1-butanol. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered and evaporated; 11 g (40%) of 3-methylaminophenylboronic acid are obtained.
Quantity
161 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
103.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Li].BrC1[CH:5]=[C:6]([CH2:10][NH2:11])C=CC=1.[C:12]([Li])([CH3:15])([CH3:14])C.[B:17](OC)([O:20]C)[O:18]C>C(OCC)C.O1CCCC1.CCCCC>[CH3:1][NH:11][C:10]1[CH:6]=[C:5]([B:17]([OH:20])[OH:18])[CH:15]=[CH:12][CH:14]=1

Inputs

Step One
Name
Quantity
161 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
37.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CN
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Four
Name
Quantity
103.5 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the medium is again stirred at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction medium is then stirred
WAIT
Type
WAIT
Details
to rise to room temperature over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After addition of ice
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is extracted with a 1/1 heptane/ethyl acetate mixture
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.